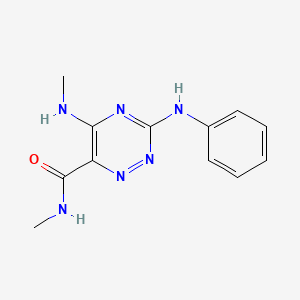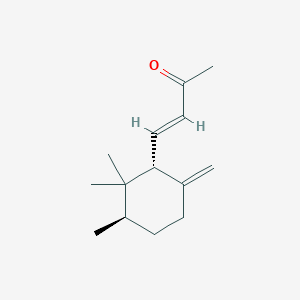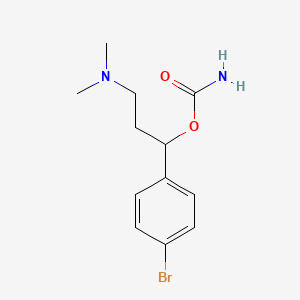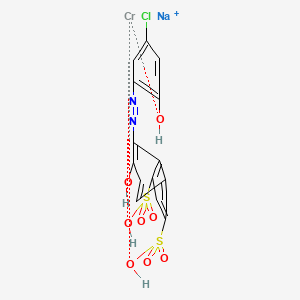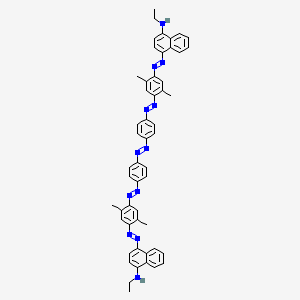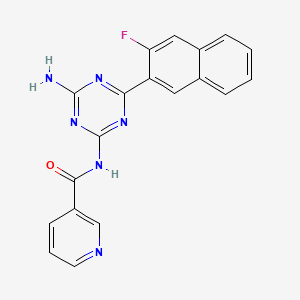![molecular formula C19H25IN2OS B12770588 3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide CAS No. 63870-31-5](/img/structure/B12770588.png)
3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide is a complex organic compound featuring a benzoxazolium core with thiazolidine and ethylidene substituents
Preparation Methods
The synthesis of 3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide involves multiple steps. The process typically begins with the formation of the thiazolidine ring, which is achieved through the reaction of ethyl bromoacetate with thiosemicarbazide. This intermediate is then subjected to cyclization using sodium acetate to yield the thiazolidinone derivative . The final step involves the condensation of this intermediate with a benzoxazolium salt under controlled conditions to form the target compound .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.
Scientific Research Applications
3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds.
Medicine: Its unique structure allows it to interact with various biological targets, potentially leading to new therapeutic agents.
Industry: It can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is facilitated by the sulfur and nitrogen atoms in the thiazolidine ring, which can form strong bonds with the active sites of enzymes . Additionally, the benzoxazolium core can participate in π-π stacking interactions with aromatic residues in proteins, further enhancing its binding affinity .
Comparison with Similar Compounds
Similar compounds include other thiazolidine and benzoxazolium derivatives, such as:
- 3-Ethyl-5-[(2E)-2-(1-ethylnaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene)ethylidene]-2-thioxo-1,3-thiazolidin-4-one
- 2-Ylidene-1,3-thiazolidines
These compounds share structural similarities but differ in their substituents and overall reactivity. The presence of the benzoxazolium core in 3-Ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide imparts unique electronic properties, making it distinct from other thiazolidine derivatives .
Properties
CAS No. |
63870-31-5 |
|---|---|
Molecular Formula |
C19H25IN2OS |
Molecular Weight |
456.4 g/mol |
IUPAC Name |
3-ethyl-2-[3-(3-ethyl-1,3-thiazolidin-2-ylidene)prop-1-enyl]-5,6-dimethyl-1,3-benzoxazol-3-ium;iodide |
InChI |
InChI=1S/C19H25N2OS.HI/c1-5-20-10-11-23-19(20)9-7-8-18-21(6-2)16-12-14(3)15(4)13-17(16)22-18;/h7-9,12-13H,5-6,10-11H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
BKEUQOLCUUFPFJ-UHFFFAOYSA-M |
Isomeric SMILES |
CCN\1CCS/C1=C\C=C\C2=[N+](C3=C(O2)C=C(C(=C3)C)C)CC.[I-] |
Canonical SMILES |
CCN1CCSC1=CC=CC2=[N+](C3=C(O2)C=C(C(=C3)C)C)CC.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



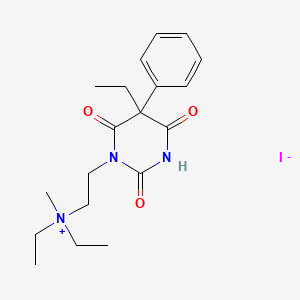
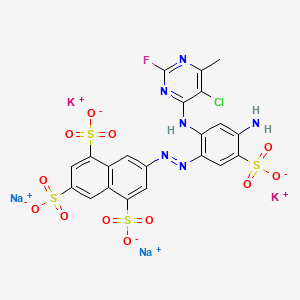



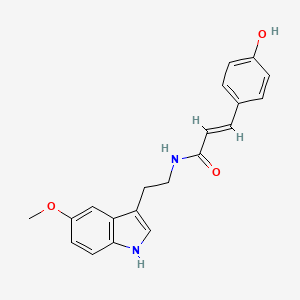
![8-(3-bromophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12770553.png)
